N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
Overview
Description
N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is a synthetic organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenethylamine and 7-methoxy-1,3-benzodioxole.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps: The key steps may involve nucleophilic substitution, reductive amination, and purification through column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Pd/C catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYBENZYL)-N-(4-FLUOROPHENETHYL)AMINE
- N-(3,4-METHYLENEDIOXYBENZYL)-N-(4-FLUOROPHENETHYL)AMINE
- N-(4-METHOXYBENZYL)-N-(4-FLUOROPHENETHYL)AMINE
Uniqueness
N-(4-FLUOROPHENETHYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE is unique due to its specific substitution pattern on the phenethylamine backbone, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-20-15-8-13(9-16-17(15)22-11-21-16)10-19-7-6-12-2-4-14(18)5-3-12/h2-5,8-9,19H,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPFQQQCAQTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CNCCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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